molecular formula C16H20N4O2 B1195165 3-ethyl-12-methoxy-5-methyl-8-propyl-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one CAS No. 182282-60-6

3-ethyl-12-methoxy-5-methyl-8-propyl-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one

Cat. No.: B1195165
CAS No.: 182282-60-6
M. Wt: 300.36 g/mol
InChI Key: PJRYVTGCPZXGEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-22888 involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Imidazo[1,5-a]pyrido[3,2-e]pyrazinone Core: This step involves the cyclization of appropriate intermediates under controlled conditions.

    Alkylation and Methoxylation: Introduction of the ethyl, methoxy, and propyl groups is achieved through alkylation and methoxylation reactions using suitable reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of D-22888 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

D-22888 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce different substituents, leading to the formation of analogs with varied properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a range of analogs with different substituents.

Scientific Research Applications

Mechanism of Action

D-22888 exerts its effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for hydrolyzing cAMP. By inhibiting PDE4, D-22888 increases intracellular cAMP levels, leading to the modulation of various physiological processes. This mechanism is particularly relevant in reducing inflammation and relaxing smooth muscles in the respiratory tract .

Comparison with Similar Compounds

Similar Compounds

    Roflumilast: Another PDE4 inhibitor used in the treatment of COPD.

    Cilomilast: A PDE4 inhibitor investigated for its anti-inflammatory properties.

    Apremilast: Used in the treatment of psoriatic arthritis and psoriasis.

Uniqueness of D-22888

D-22888 is unique due to its specific chemical structure, which confers distinct pharmacokinetic and pharmacodynamic properties. Its selectivity for PDE4 and the resulting therapeutic effects make it a valuable compound for research and potential clinical applications.

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

182282-60-6

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

3-ethyl-12-methoxy-5-methyl-8-propyl-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one

InChI

InChI=1S/C16H20N4O2/c1-5-9-19-11-7-8-13(22-4)18-15(11)20-12(6-2)17-10(3)14(20)16(19)21/h7-8H,5-6,9H2,1-4H3

InChI Key

PJRYVTGCPZXGEY-UHFFFAOYSA-N

SMILES

CCCN1C2=C(N=C(C=C2)OC)N3C(=NC(=C3C1=O)C)CC

Canonical SMILES

CCCN1C2=C(N=C(C=C2)OC)N3C(=NC(=C3C1=O)C)CC

182282-60-6

Synonyms

1-ethyl-8-methoxy-3-methyl-5-propylimidazo(1,5-a)pyrido(3,2-e)pyrazinone
D 22888
D-22888

Origin of Product

United States

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